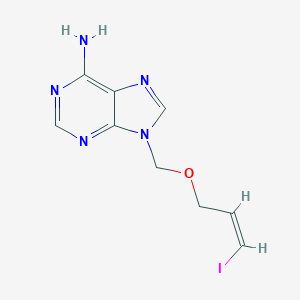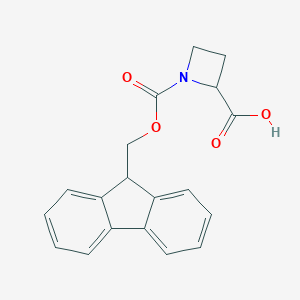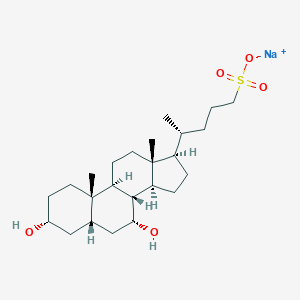![molecular formula C15H15N3O4 B237170 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide, also known as NPD1, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the treatment of neurodegenerative diseases.
Mécanisme D'action
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. This compound also inhibits the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. Furthermore, this compound promotes the growth and survival of neurons by activating the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. Additionally, this compound has been shown to promote the growth and survival of neurons, which can help to improve cognitive function. This compound has also been found to have anti-tumor effects in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide in lab experiments is its high purity and stability. This makes it easier to accurately measure and control the dose of this compound used in experiments. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for the study of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide. One area of research could focus on developing new synthesis methods to produce this compound more efficiently and cost-effectively. Additionally, further studies could investigate the potential therapeutic applications of this compound in other diseases, such as cancer and cardiovascular disease. Furthermore, future studies could focus on developing new derivatives of this compound with improved potency and selectivity. Finally, studies could investigate the potential use of this compound as a diagnostic tool for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves the reaction of 5-nitrofurfural with 4-(1-pyrrolidinyl)aniline in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized to produce this compound with high purity and yield.
Applications De Recherche Scientifique
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to promote the growth and survival of neurons, which can help to improve cognitive function.
Propriétés
Formule moléculaire |
C15H15N3O4 |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
5-nitro-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c19-15(13-7-8-14(22-13)18(20)21)16-11-3-5-12(6-4-11)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19) |
Clé InChI |
SQJVQCAZMPJVSB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)


![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)


![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)